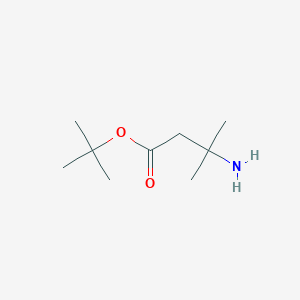

Tert-butyl 3-amino-3-methylbutanoate

説明

特性

IUPAC Name |

tert-butyl 3-amino-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-8(2,3)12-7(11)6-9(4,5)10/h6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQHRBBKEUWUGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C)(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Amino 3 Methylbutanoate

Classical Preparation Routes and Their Evolution

The traditional synthesis of tert-butyl 3-amino-3-methylbutanoate has been built upon fundamental organic reactions. These routes typically involve the sequential or sometimes concerted formation of the ester and amine functionalities.

Esterification Strategies

The introduction of the bulky tert-butyl ester group is a key synthetic step, often accomplished by reacting the parent carboxylic acid, 3-amino-3-methylbutanoic acid, with a tert-butylating agent. The stability of the tert-butyl group under many reaction conditions, coupled with its acid-labile nature for easy removal, makes it a useful protecting group in peptide synthesis. researchgate.net

Several methods have been developed for this transformation:

Acid-Catalyzed Esterification: A common approach involves the reaction of the amino acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of a strong acid catalyst. For instance, a suspension of an amino acid in tert-butyl acetate (B1210297) with perchloric acid can yield the corresponding tert-butyl ester. rsc.org Similarly, using tert-butanol with anhydrous magnesium sulfate (B86663) and an excess of boron trifluoride diethyl etherate provides the desired ester in good yields. researchgate.net Another method employs bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to directly afford tert-butyl esters from free amino acids. organic-chemistry.org

Steglich-Type Esterification: This method utilizes a coupling agent to facilitate the esterification. For example, the N-protected amino acid can be reacted with tert-butanol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

These methods are summarized in the table below.

| Method | Reagents | Key Features | Reference(s) |

| Acid-Catalyzed (Perchloric Acid) | tert-Butyl acetate, Perchloric acid | Direct esterification of the amino acid. | rsc.org |

| Acid-Catalyzed (Boron Trifluoride) | tert-Butanol, MgSO₄, BF₃·OEt₂ | Good yields and tolerance of various functional groups. | researchgate.net |

| Acid-Catalyzed (Tf₂NH) | tert-Butyl acetate, Bis(trifluoromethanesulfonyl)imide | Rapid reaction for direct conversion of free amino acids. | organic-chemistry.org |

| Steglich Esterification | tert-Butanol, DCC, DMAP | Used for N-protected amino acids under mild conditions. | mdpi.com |

Amination Approaches

The introduction of the amine group at the β-position is another critical transformation. Classical approaches often involve the addition of ammonia (B1221849) or an ammonia equivalent to a suitable precursor. For 3-amino-3-methylbutanoic acid, a general amination reaction involves heating the precursor in the presence of ammonia gas or ammonium (B1175870) chloride. biosynth.com

A more modern approach that can be adapted for this synthesis is the hydroamination of α,β-unsaturated esters. For example, a copper-catalyzed hydroamination protocol has been reported for the enantioselective synthesis of β-amino acid derivatives from α,β-unsaturated carbonyl compounds using an electrophilic aminating reagent like 1,2-benzisoxazole. nih.gov While this is an advanced method, it evolves from the classical concept of adding an amine across a double bond.

Resolution Techniques for Enantiomerically Pure Forms

Since tert-butyl 3-amino-3-methylbutanoate possesses a chiral center at the C3 position, obtaining enantiomerically pure forms is crucial for many of its applications, particularly in pharmaceuticals. When a synthesis results in a racemic mixture, a resolution step is required.

The classical method for resolving racemic amines is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting salts are diastereomers and possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the desired amine enantiomer can be liberated from the salt by treatment with a base. google.com A common resolving agent used for amines is (S)-mandelic acid. google.com

Advanced and Stereoselective Synthesis

To overcome the limitations of classical resolution and to improve efficiency, significant research has focused on developing stereoselective methods that directly produce a single enantiomer of the target molecule.

Asymmetric Synthesis Utilizing Chiral Catalysts or Auxiliaries

Asymmetric synthesis aims to create the desired stereocenter with high fidelity. This is often achieved by using either a chiral auxiliary—a molecule temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction—or a chiral catalyst that influences the reaction environment.

Chiral Auxiliaries: A powerful and versatile chiral auxiliary for the asymmetric synthesis of amines is tert-butanesulfinamide. iupac.orgyale.edu Condensation of tert-butanesulfinamide with a ketone precursor yields a tert-butanesulfinyl imine. The sulfinyl group then directs the addition of a nucleophile to the imine, after which the auxiliary can be easily cleaved with acid to yield the highly enantioenriched amine. iupac.org This methodology is broadly applicable for the synthesis of a wide range of chiral amines. yale.edu

Chiral Catalysts: The enantioselective reduction of C=N double bonds is a key strategy for producing chiral amines. rsc.org Trichlorosilane-mediated reduction of β-enamino esters, which are precursors to β-amino esters, can be rendered highly stereoselective through the use of a chiral Lewis base catalyst. rsc.org Biocatalysis also offers a potent method for asymmetric synthesis. For example, whole-cell biotransformation using Lactobacillus kefir has been developed for the asymmetric synthesis of a related chiral building block, tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate, achieving a diastereomeric excess of >99%. nih.gov

The table below highlights some asymmetric synthesis approaches.

| Strategy | Method | Reagents/Catalyst | Key Outcome | Reference(s) |

| Chiral Auxiliary | Addition to N-tert-butanesulfinyl imine | tert-Butanesulfinamide | High diastereoselectivity in nucleophilic addition. | iupac.org |

| Chiral Catalyst | Stereoselective reduction of N-benzyl enamine | Trichlorosilane, Chiral Lewis base | Total control of stereoselectivity. | rsc.org |

| Biocatalysis | Asymmetric reduction | Lactobacillus kefir | High diastereomeric excess (>99%). | nih.gov |

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. It offers the advantage of using low-cost, stable, and metal-free catalysts. rsc.org

In the context of synthesizing β-amino esters, organocatalysis is particularly relevant for the enantioselective reduction of carbon-nitrogen double bonds found in precursors like β-enamino esters. rsc.org A trichlorosilane-mediated reduction, for example, can be catalyzed by a metal-free chiral Lewis base, representing a valid alternative to metal-catalyzed hydrogenations. rsc.org This approach combines a low-cost catalyst with an inexpensive chiral auxiliary to achieve high stereoselectivity on various substrates. rsc.org

Chemoenzymatic Transformations

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, which can be challenging to achieve through traditional chemical methods. This approach is particularly valuable for creating chiral centers with high enantiomeric purity. In the context of tert-butyl 3-amino-3-methylbutanoate and related chiral molecules, enzymes like transaminases (ATAs) and alcohol dehydrogenases are pivotal.

Researchers have developed practical chemoenzymatic processes for preparing key pharmaceutical intermediates. For instance, a chemoenzymatic strategy has been successfully employed to produce tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for certain receptor antagonists and inhibitors. researchgate.net This process starts from a commercially available material and utilizes a transaminase for a crucial transamination-spontaneous cyclization step, achieving high optical purity (>99.9% enantiomeric excess) while avoiding many toxic chemicals and hazardous conditions. researchgate.net

Another example involves the regio- and enantio-selective enzymatic reduction of a racemic β-keto ester, racemic tert-butyl 4-methyl-3,5-dioxo-hexanoate, using a recombinant alcohol dehydrogenase. researchgate.net This biocatalytic reduction yields an optically pure synthon, tert-butyl (4S,5R)-4-methyl-5-hydroxy-3-oxo-hexanoate, with 99.2% enantiomeric excess and a 66% isolated yield. researchgate.net Such methods highlight the potential for enzymes to precisely construct stereocenters, a strategy directly applicable to the synthesis of chiral amino esters like tert-butyl 3-amino-3-methylbutanoate.

The asymmetric synthesis of chiral amines from ketones using transaminases is an attractive, though often equilibrium-limited, strategy. mdpi.com To overcome this, enzyme cascades can be designed. For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can drive the reaction forward by removing the pyruvate byproduct. mdpi.com This multi-enzyme system enhances reaction conversion and yield for the synthesis of chiral amines. mdpi.com

Table 1: Examples of Chemoenzymatic Approaches for Related Compounds

| Starting Material | Enzyme(s) | Product | Key Advantages |

|---|---|---|---|

| Ethyl N-Boc-D-pyroglutamate | Transaminase (ATA) | tert-Butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate | High optical purity (>99.9% ee), fewer toxic reagents. researchgate.net |

| Racemic tert-butyl 4-methyl-3,5-dioxo-hexanoate | Recombinant Lactobacillus brevis alcohol dehydrogenase (LBADH) | Optically pure tert-butyl (4S,5R)-4-methyl-5-hydroxy-3-oxo-hexanoate | High regio- and enantioselectivity (99.2% ee). researchgate.net |

Flow Chemistry Applications in Continuous Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers significant advantages for chemical synthesis. nih.gov These benefits include enhanced heat transfer, improved safety when handling hazardous materials, and greater scalability and automation. nih.gov For pharmaceutical manufacturing, common reactions like amide bond formation and the application and removal of protecting groups like tert-butoxycarbonyl (Boc) are frequently adapted to flow systems. nih.gov

The synthesis of tert-butyl 3-amino-3-methylbutanoate can be envisioned in a continuous flow process. Key steps, such as the introduction of the tert-butyl ester group or the protection of the amino functionality, could be streamlined. Flow systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. For instance, telescoped reaction sequences, where the product of one reaction is directly fed into the next reactor without isolation, can be implemented to improve efficiency. nih.gov This approach minimizes manual handling and reduces waste from workup and purification steps. nih.gov

The integration of immobilized enzymes or catalysts into flow reactors further enhances the utility of this technology, combining the benefits of biocatalysis with the efficiency of continuous processing. nih.govnih.gov For example, a scalable flow system using immobilized enzymes has been developed for H₂-driven asymmetric reduction of enones, demonstrating the potential for producing fine chemicals with high productivity. nih.gov This type of system could be adapted for the stereoselective synthesis of the target amino acid ester.

Green Chemistry Principles in Synthesis

The twelve principles of Green Chemistry provide a framework for designing chemical products and processes that are more environmentally sustainable. sigmaaldrich.commsu.edu These principles are increasingly important in the synthesis of fine chemicals like tert-butyl 3-amino-3-methylbutanoate.

Solvent-Free or Environmentally Benign Solvent Reactions

A core tenet of green chemistry is to minimize or avoid the use of auxiliary substances like solvents, or to replace them with safer alternatives. msu.edu Many organic reactions rely on volatile and often toxic solvents. Research efforts are directed towards using water, supercritical fluids, or ionic liquids as more benign reaction media. An even better approach is to conduct reactions under solvent-free conditions. For example, an eco-compatible method for forming tert-butyl ethers has been developed that proceeds at room temperature in the absence of a solvent, using a recoverable catalyst. organic-chemistry.org Applying similar principles to the esterification step in the synthesis of tert-butyl 3-amino-3-methylbutanoate could significantly reduce the environmental footprint of the process.

Atom Economy and Waste Reduction Strategies

The principle of atom economy, developed by Barry Trost, asserts that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Reactions with high atom economy, such as addition or rearrangement reactions, are inherently "greener" as they generate fewer byproducts.

Waste prevention is the first and most critical principle of green chemistry. msu.edu It is more desirable to prevent the formation of waste than to treat it after it has been created. sigmaaldrich.commsu.edu Strategies to improve atom economy and reduce waste in the synthesis of tert-butyl 3-amino-3-methylbutanoate include choosing reaction pathways that avoid the use of stoichiometric reagents and protecting groups where possible. sigmaaldrich.comresearchgate.net

Protecting Group Chemistry in Synthesis

In the synthesis of multifunctional molecules like amino acids, protecting groups are often essential to mask a reactive functional group and prevent unwanted side reactions. researchgate.net For tert-butyl 3-amino-3-methylbutanoate, both the amino and carboxylic acid functionalities may require protection at different stages of a synthetic sequence.

The tert-butyl ester itself is a widely used protecting group for carboxylic acids. It is stable under many reaction conditions but can be selectively removed under acidic conditions, often avoiding side reactions associated with methods like saponification. researchgate.net A convenient method for the preparation of tert-butyl esters of amino acids involves the reaction of protected amino acids with tert-butanol, using reagents like anhydrous magnesium sulfate and boron trifluoride diethyl etherate. researchgate.net Another approach uses isobutylene and an acid catalyst. researchgate.net

The amino group of tert-butyl 3-amino-3-methylbutanoate typically requires protection during reactions involving the carboxyl group or other parts of the molecule. Common amino-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is particularly common and can be installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is readily cleaved with acid. The Cbz group is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenolysis. mdpi.com

Table 2: Common Protecting Groups in Amino Acid Ester Synthesis

| Functional Group | Protecting Group | Abbreviation | Common Reagents for Removal |

|---|---|---|---|

| Carboxylic Acid | tert-Butyl ester | t-Bu | Trifluoroacetic Acid (TFA), HCl researchgate.net |

| Amine | tert-Butoxycarbonyl | Boc | Trifluoroacetic Acid (TFA), HCl nih.gov |

Strategies for Differential Protection of Amine and Carboxyl Groups

Differential protection is a foundational strategy in the synthesis of polyfunctional molecules like amino acids. It involves selecting protecting groups for the amine and carboxyl moieties that can be removed under different chemical conditions. youtube.com This allows for the selective deprotection and subsequent reaction of one functional group while the other remains masked. nih.gov

For instance, the amino group can be protected with a group that is labile (removable) under acidic conditions, while the carboxyl group is protected as an ester that is cleaved under basic or hydrogenolysis conditions. This ensures that when the amine is deprotected for a coupling reaction, the carboxylic acid function does not interfere, and vice versa. youtube.com

The need for such strategies arises from the inherent reactivity of amino acids. The nucleophilic amine can react with an activated carboxyl group of another molecule, leading to uncontrolled oligomerization. peptide.com Protecting these groups transforms the water-soluble, zwitterionic amino acid into a derivative more suitable for organic-phase synthesis and prevents these unwanted reactions. youtube.com

Common Protecting Groups for Amines and Carboxylic Acids

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

|---|---|---|---|

| Amine | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) jk-sci.com |

| Amine | Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) iris-biotech.de |

| Amine | Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) peptide.com |

| Carboxylic Acid | tert-Butyl ester | OtBu | Acidic (e.g., TFA, HCl) organic-chemistry.org |

| Carboxylic Acid | Benzyl ester | OBn | Hydrogenolysis (e.g., H₂, Pd/C) youtube.com |

Deprotection Strategies and Mechanistic Considerations

The removal of protecting groups is the final and critical step in liberating the target molecule. For tert-butyl 3-amino-3-methylbutanoate, the key deprotections involve the cleavage of the tert-butyl ester and a corresponding amine protecting group, often a Boc group.

Deprotection of tert-Butyl and Boc Groups: The tert-butyl ester and the N-Boc group are both typically removed under acidic conditions. organic-chemistry.orgacsgcipr.org This is because both deprotection reactions proceed through a common mechanistic pathway involving the formation of a stable tert-butyl cation.

Mechanism : The reaction is initiated by the protonation of either the ester or carbamate (B1207046) oxygen by a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comacsgcipr.org This protonation makes the carbonyl group more electrophilic and facilitates the cleavage of the C-O bond, leading to the formation of the carboxylic acid or the unstable carbamic acid, respectively. The other product is the highly stable tertiary carbocation, the tert-butyl cation. This cation is then neutralized, typically by losing a proton to form isobutylene gas. jk-sci.comacsgcipr.org The carbamic acid intermediate rapidly decarboxylates to yield the free amine and carbon dioxide gas. jk-sci.com

Common Reagents for Acidic Deprotection

| Reagent | Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (DCM); Room temperature. jk-sci.com | Highly effective and common, but TFA is corrosive and must be thoroughly removed. acsgcipr.org |

| Hydrochloric Acid (HCl) | 4M solution in an organic solvent like dioxane or water; Room temperature. fishersci.co.uk | A common and effective alternative to TFA. |

| Zinc Bromide (ZnBr₂) | In a solvent like DCM; Room temperature. jk-sci.comacs.org | A Lewis acid that can mediate deprotection. It has been reported to selectively cleave tert-butyl esters in the presence of certain N-protecting groups. acs.orgresearchgate.net |

Mechanistic Considerations and Side Reactions: A significant consideration during acid-catalyzed deprotection is the fate of the tert-butyl cation generated as a co-product. acsgcipr.org This cation is an electrophile and can react with nucleophilic sites on the substrate molecule, leading to undesired by-products through t-butylation. Electron-rich aromatic rings and sulfur-containing residues are particularly susceptible to this side reaction. acsgcipr.org To mitigate this, "scavengers" such as triethylsilane or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. acsgcipr.org

Alternative, non-acidic deprotection methods exist, such as thermal deprotection. Heating N-Boc protected amines, particularly in solvents like methanol (B129727), can effect deprotection without any acid catalyst, which can be advantageous for sensitive substrates. nih.gov Similarly, tert-butyl esters can be cleaved thermally in protic solvents at high temperatures in a continuous flow reactor. nih.gov

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Tertiary Amine Functionality

The primary amine group in tert-butyl 3-amino-3-methylbutanoate is the main site for nucleophilic attack and bond formation. However, its position on a tertiary carbon atom introduces significant steric hindrance, which influences reaction rates and conditions compared to less hindered primary amines.

Acylation and Amidation Reactions

The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. These reactions are fundamental in peptide synthesis, where the compound can be used as a building block for β-amino acids, leading to the formation of β-peptides. The reaction typically proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Commonly used reagents for this transformation include acyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the HCl byproduct. Alternatively, peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be employed to facilitate amide bond formation with carboxylic acids.

Table 1: Representative Acylation Reactions

| Acylating Agent | Base/Coupling Reagent | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | Tert-butyl 3-acetamido-3-methylbutanoate |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | Tert-butyl 3-benzamido-3-methylbutanoate |

| Boc-glycine | DCC/DMAP | Dichloromethane (DCM) | Boc-Gly-β³-hAla-OtBu |

Alkylation and Reductive Amination Pathways

Alkylation of the amine functionality can be achieved using alkyl halides. However, due to the steric hindrance around the nitrogen, these reactions often require more forcing conditions (e.g., higher temperatures, stronger bases) compared to less hindered amines. Over-alkylation to form tertiary amines is a possible side reaction but can be controlled by stoichiometry.

Reductive amination provides an alternative and often more controlled method for N-alkylation. This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to yield the N-alkylated product. STAB is often preferred as it is a milder and more selective reducing agent, suitable for a wide range of substrates.

Formation of Schiff Bases and Subsequent Transformations

The primary amine can condense with aldehydes and ketones to form Schiff bases (or imines). This equilibrium reaction is typically catalyzed by acid and often requires the removal of water to drive the reaction to completion. The steric hindrance at the α-carbon may slow the rate of formation. These imine intermediates are versatile and can undergo subsequent transformations, such as reduction to secondary amines (as in reductive amination) or attack by nucleophiles at the imine carbon.

Reactions Involving the Tert-butyl Ester Group

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its distinct reactivity profile.

Transesterification Processes

Transesterification, the conversion of one ester to another by reacting it with an alcohol, is generally difficult to achieve with tert-butyl esters under standard conditions due to steric hindrance around the carbonyl group. Forcing conditions, such as high temperatures and the use of a large excess of the new alcohol along with a strong acid or base catalyst, would be required. However, this is not a common or synthetically useful transformation for this particular substrate.

Hydrolysis under Acidic and Basic Conditions

The tert-butyl ester group exhibits high stability under basic and nucleophilic conditions. Saponification (base-mediated hydrolysis) is typically very slow and often ineffective due to the steric hindrance of the tert-butyl group, which prevents effective attack by the hydroxide (B78521) ion at the carbonyl carbon.

In contrast, the ester is highly sensitive to acidic conditions. Acid-catalyzed hydrolysis proceeds readily to yield the corresponding carboxylic acid, 3-amino-3-methylbutanoic acid, along with isobutylene (B52900) and water. This deprotection is a key feature of its use in synthesis. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene gas. This lability under acid allows for selective deprotection in the presence of other ester groups (e.g., methyl or ethyl esters) that are stable to these conditions.

Table 2: Hydrolysis Conditions

| Condition | Reagent | Reactivity | Products |

|---|---|---|---|

| Acidic | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Rapid Cleavage | 3-amino-3-methylbutanoic acid, Isobutylene |

| Basic | Sodium hydroxide (NaOH), Lithium hydroxide (LiOH) | Highly Resistant/Very Slow | No significant reaction under standard conditions |

Table of Compounds Mentioned

| Compound Name |

|---|

| Tert-butyl 3-amino-3-methylbutanoate |

| Triethylamine |

| Diisopropylethylamine |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) |

| Acetyl Chloride |

| Dichloromethane (DCM) |

| Tert-butyl 3-acetamido-3-methylbutanoate |

| Benzoyl Chloride |

| Pyridine |

| Tetrahydrofuran (THF) |

| Tert-butyl 3-benzamido-3-methylbutanoate |

| Boc-glycine |

| 4-Dimethylaminopyridine (B28879) (DMAP) |

| Boc-Gly-β³-hAla-OtBu |

| Sodium borohydride (NaBH₄) |

| Sodium triacetoxyborohydride (STAB) |

| 3-amino-3-methylbutanoic acid |

| Isobutylene |

| Trifluoroacetic acid (TFA) |

| Hydrochloric acid (HCl) |

| Sodium hydroxide (NaOH) |

| Lithium hydroxide (LiOH) |

Nucleophilic Acyl Substitution Reactions

The primary amino group of Tert-butyl 3-amino-3-methylbutanoate serves as a competent nucleophile, readily participating in nucleophilic acyl substitution reactions. This reactivity is fundamental to its use in synthesis, particularly for creating amide bonds. When reacted with activated carboxylic acid derivatives such as acyl chlorides or anhydrides, the amino group attacks the electrophilic carbonyl carbon, leading to the formation of a new amide linkage .

In the context of peptide synthesis, where this compound can act as a β-amino acid building block, the carboxylic acid partner is typically activated using coupling agents. Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or Dicyclohexylcarbodiimide (B1669883) (DCC) are employed to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of Tert-butyl 3-amino-3-methylbutanoate . The general mechanism for these transformations follows a nucleophilic addition-elimination pathway, proceeding through a tetrahedral intermediate pearson.com.

Reactivity of the Butyl Scaffold and Adjacent Steric Effects

The "butyl scaffold" is dominated by the tert-butyl ester group, which imparts significant chemical and physical properties to the molecule. A key reaction of this moiety is its susceptibility to hydrolysis under acidic conditions . This reactivity is a cornerstone of its use as a protecting group in organic synthesis. The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is subsequently quenched to form isobutylene or tert-butanol (B103910). This selective removal under acidic conditions, while maintaining stability to many other reagents, is a critical feature of the tert-butyl group.

Influence of the Geminal Dimethyl Groups on Reactivity

Positioned at the C3 carbon, the geminal dimethyl groups exert a profound steric influence on the molecule's reactivity. This substitution creates a neopentyl-like environment adjacent to the nitrogen atom. The bulk of these methyl groups provides a steric shield, which can hinder the approach of reactants to the amino group . This steric congestion can also play a role in stabilizing reaction intermediates by preventing unfavorable steric clashes . In broader chemical contexts, such geminal disubstitution is known to influence torsional strain and conformational preferences, which can indirectly affect the activation energies of nearby reacting centers nih.gov.

Stereochemical Outcomes in Transformations

Tert-butyl 3-amino-3-methylbutanoate is an achiral molecule. Therefore, discussions of stereochemistry become relevant only in reactions that generate a new stereocenter. For instance, if the α-carbon (C2) were to be functionalized, the creation of a new chiral center would necessitate an analysis of stereochemical outcomes.

In the broader field of β-amino acid chemistry, controlling the absolute and relative stereochemistry of adjacent stereocenters is a significant synthetic challenge mmsl.cz. For a β-amino acid with a substituent at the α-carbon, four possible diastereoisomers can exist mmsl.cz. Achieving stereoselectivity in such systems often requires sophisticated synthetic strategies, including the use of chiral auxiliaries or catalysts. For example, highly diastereoselective syntheses have been achieved in structurally related, sterically hindered systems through biocatalytic methods, demonstrating that precise stereochemical control is feasible nih.gov. The synthesis of β,β-disubstituted β-amino acids often involves highly diastereoselective alkylation reactions to set the desired stereochemistry researchgate.net.

Elucidation of Reaction Mechanisms

Understanding the precise pathways by which Tert-butyl 3-amino-3-methylbutanoate undergoes transformation requires detailed mechanistic studies, often combining kinetic analysis with computational modeling to map out intermediates and transition states.

Kinetic Studies of Key Transformations

While specific kinetic data such as rate constants for reactions involving Tert-butyl 3-amino-3-methylbutanoate are not extensively documented in the literature, the methodologies for acquiring such data are well-established. The compound has been noted for its utility as a substrate in enzyme assays, where its transformation can be monitored to elucidate enzyme kinetics and mechanisms .

Kinetic analysis of analogous β-amino ester systems often involves tracking the reaction progress over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy rsc.org. By monitoring the disappearance of reactants and the appearance of products, kinetic models can be developed. These models can be complex, sometimes requiring the optimization of multiple rate constants to account for competing pathways, such as hydrolysis versus intramolecular rearrangement rsc.org. For reactions like ether synthesis involving tert-butyl groups, kinetic studies are often performed in batch reactors where variables like temperature and reactant concentrations are systematically altered to determine the reaction order and activation energy ub.edu.

Table 1: Hypothetical Framework for a Kinetic Study of Amide Formation This table illustrates the typical parameters and methods that would be used in a kinetic study of the reaction between Tert-butyl 3-amino-3-methylbutanoate and an acyl chloride.

| Parameter | Method/Technique | Objective |

| Reactant Concentration | Titration, NMR, or HPLC | To determine the reaction order with respect to each reactant. |

| Temperature | Controlled temperature bath | To determine the activation energy (Ea) using the Arrhenius equation. |

| Solvent Polarity | Use of various solvents (e.g., THF, DCM, Acetonitrile) | To investigate the effect of the medium on the reaction rate. |

| Reaction Progress | In-situ IR or NMR Spectroscopy | To monitor the formation of the amide C=O stretch or disappearance of the N-H signal over time. |

| Rate Constant (k) | Graphical analysis (e.g., plotting ln[A] vs. time) or computational fitting | To quantify the rate of the reaction under specific conditions. |

Intermediates and Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. Density Functional Theory (DFT) is frequently used to model reaction pathways, calculate the energies of intermediates and transition states, and thus predict the most favorable mechanism nih.gov.

For reactions involving Tert-butyl 3-amino-3-methylbutanoate, computational studies can:

Model Reaction Pathways: Compare concerted versus stepwise mechanisms for reactions like amide formation or ester hydrolysis nih.gov.

Analyze Intermediates: Characterize the structure and stability of key intermediates, such as the tetrahedral intermediate in nucleophilic acyl substitution or the carbocation formed during acidic ester cleavage nih.gov. The tert-butyl group is known to stabilize such intermediates .

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. DFT calculations can provide valuable estimates of these barriers nih.gov.

Assess Solvent Effects: By incorporating models like the Polarizable Continuum Model (PCM), calculations can simulate how a solvent influences the reaction energetics nih.gov.

Table 2: Application of Computational Methods in Mechanistic Analysis This table summarizes common computational techniques and their roles in studying the reaction mechanisms of Tert-butyl 3-amino-3-methylbutanoate.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Geometry optimization and energy calculations | Structures of reactants, products, intermediates, and transition states; reaction thermochemistry. |

| Transition State Search (e.g., QST2/3) | Locating the highest energy point along a reaction coordinate | Structure and energy of the transition state; calculation of the activation energy barrier. |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction path from transition state to reactants/products | Confirmation that a found transition state connects the correct reactants and products. |

| Polarizable Continuum Model (PCM) | Simulating the effect of a solvent | More accurate energy calculations that account for solvation effects on charged or polar species. |

| United Reaction Valley Approach (URVA) | Detailed analysis of the reaction path | Identification of hidden intermediates, reaction phases, and the electronic factors controlling the mechanism. |

Role of Solvent and Catalysts in Reaction Pathways

The chemical reactivity of tert-butyl 3-amino-3-methylbutanoate, particularly its conversion to derivatives such as β-lactams, is significantly influenced by the choice of solvent and the presence of catalysts. These factors can dictate the reaction pathway, rate, yield, and stereoselectivity of the transformation. The intramolecular cyclization of β-amino esters to form β-lactams is a key reaction pathway where these effects are prominently observed.

The selection of a solvent can have a profound impact on the stereochemical outcome of reactions involving tert-butyl 3-amino-3-methylbutanoate and similar β-amino esters. It has been observed in the broader context of β-lactam synthesis that the polarity of the solvent can be a determining factor in the cis/trans stereoselectivity of the resulting azetidinone ring. nih.gov Non-polar solvents often favor the formation of the cis-β-lactam, whereas polar solvents tend to promote the formation of the trans isomer. nih.gov This is attributed to the stabilization of zwitterionic intermediates in polar solvents, which allows for isomerization to the thermodynamically more stable intermediate prior to the final ring-closure step. nih.gov

Catalysts are instrumental in activating the substrate and facilitating the desired chemical transformation. In the case of tert-butyl 3-amino-3-methylbutanoate, various classes of catalysts, including bases, Lewis acids, and organocatalysts, can be employed to promote its cyclization to 3,3-dimethylazetidin-2-one, a valuable β-lactam.

Base-promoted cyclization is a common strategy for the synthesis of β-lactams from β-amino esters. Strong bases, such as lithium bis(trimethylsilyl)amide (LiHMDS), are effective in deprotonating the amino group, thereby increasing its nucleophilicity and facilitating the intramolecular attack on the ester carbonyl to form the four-membered ring. nih.gov The choice of the base and its steric and electronic properties can influence the reaction's efficiency.

The following table summarizes the effect of different bases on the cyclization of a representative β-amino ester, highlighting how the choice of base can be critical for the reaction's success.

Table 1: Effect of Different Bases on the Cyclization of a β-Amino Ester

| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | LiHMDS | THF | -78 to 0 | 85 | nih.gov |

| 2 | LiN(Pr-i)Cy | THF | -78 to 0 | 85 | nih.gov |

As indicated in Table 1, while LiHMDS and Lithium N-isopropylcyclohexylamide (LiN(Pr-i)Cy) provide high yields, the bulkier Lithium N-tert-butylcyclohexylamide (LiN(Bu-t)Cy) results in a significantly lower yield, demonstrating the influence of the catalyst's steric hindrance on the reaction outcome. nih.gov

Lewis acids can also catalyze the cyclization by coordinating to the carbonyl oxygen of the ester group, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the amino group. This approach is particularly useful for activating the substrate under milder conditions.

Organocatalysis represents a powerful tool in the synthesis of chiral molecules. Chiral organocatalysts, such as derivatives of cinchona alkaloids or proline, can be employed to achieve enantioselective synthesis of β-lactams from β-amino esters. These catalysts operate through various activation modes, including the formation of chiral enolates or the activation of the electrophile through hydrogen bonding. While specific data for the organocatalytic cyclization of tert-butyl 3-amino-3-methylbutanoate is not extensively detailed in the reviewed literature, the principles of organocatalysis are widely applied to similar substrates.

The following table illustrates the effect of different solvents on a lipase-catalyzed Michael addition to form a β-amino acid ester, a reaction analogous to the functionalization of tert-butyl 3-amino-3-methylbutanoate.

Table 2: Effect of Solvent on Lipase-Catalyzed Synthesis of a β-Amino Acid Ester

| Entry | Solvent | Conversion (%) |

|---|---|---|

| 1 | tert-amyl alcohol | 5.2 |

| 2 | Acetonitrile (B52724) | 0 |

| 3 | Toluene | Not specified |

| 4 | Dichloromethane (DCM) | Not specified |

| 5 | Ethanol | Not specified |

This data demonstrates that a polar protic solvent like methanol (B129727) can be highly effective, while a polar aprotic solvent like acetonitrile can completely inhibit the reaction, highlighting the nuanced role of the solvent in biocatalytic processes. mdpi.com

Applications As a Building Block in Complex Molecular Architectures

Role in Peptide and Peptidomimetic Synthesis

The incorporation of non-natural amino acids into peptide sequences is a well-established strategy for modulating their pharmacological properties, such as resistance to enzymatic degradation, enhanced stability, and improved receptor affinity. researchgate.netnih.gov Tert-butyl 3-amino-3-methylbutanoate, as a Cα-tetrasubstituted amino acid analogue, serves as an important component in this endeavor. researchgate.netpearson.com

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated assembly of peptide chains on a solid support. beilstein-journals.orgyoutube.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is one of the most widely used methods in SPPS. beilstein-journals.org In this approach, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group. beilstein-journals.org

The tert-butyl ester of 3-amino-3-methylbutanoic acid is compatible with the Fmoc/tBu SPPS strategy. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality, preventing its unwanted participation in coupling reactions. This protection is stable to the basic conditions used for Fmoc deprotection (typically piperidine (B6355638) in DMF) but can be readily cleaved under the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. beilstein-journals.orgdu.ac.in

The incorporation of sterically hindered amino acids like tert-butyl 3-amino-3-methylbutanoate can sometimes present challenges in SPPS, potentially leading to slower coupling kinetics and lower yields. sciencenet.cn To overcome these issues, more potent coupling reagents and optimized protocols may be required.

Table 1: Key Aspects of Tert-butyl 3-amino-3-methylbutanoate in SPPS

| Feature | Description | Reference(s) |

| Compatibility | Fully compatible with the Fmoc/tBu protection strategy. | beilstein-journals.org |

| Protecting Group | The tert-butyl ester protects the carboxylic acid and is cleaved by acidolysis. | beilstein-journals.orgdu.ac.in |

| Potential Challenge | Steric hindrance may necessitate optimized coupling conditions. | sciencenet.cn |

| Automation | Can be incorporated using automated peptide synthesizers. | beilstein-journals.org |

Solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis and the preparation of complex peptide fragments. nih.govekb.eg In this approach, coupling reactions are carried out in a homogenous solution. The tert-butyl ester of 3-amino-3-methylbutanoate is also well-suited for solution-phase methodologies.

Various coupling reagents can be employed to facilitate the formation of the amide bond between the amino group of tert-butyl 3-amino-3-methylbutanoate and the carboxyl group of a growing peptide chain, or vice versa. nih.gov The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as epimerization. The tert-butyl ester provides robust protection of the C-terminus during these coupling steps and can be selectively removed at a later stage.

A major application of Cα-tetrasubstituted amino acids is in the synthesis of peptides with predictable and stable secondary structures, such as helices and turns. researchgate.netpearson.com The gem-dimethyl group in tert-butyl 3-amino-3-methylbutanoate restricts the conformational freedom of the peptide backbone, forcing it to adopt specific dihedral angles. This pre-organization can lead to peptides with enhanced biological activity and receptor selectivity.

The incorporation of such rigid building blocks is a key strategy in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govnih.gov While specific studies detailing the precise conformational effects of incorporating tert-butyl 3-amino-3-methylbutanoate into long peptide chains are not extensively documented in the reviewed literature, the principles of using Cα,α-disubstituted amino acids to induce helical structures are well-established. nih.govmdpi.com

Tert-butyl 3-amino-3-methylbutanoate can serve as a starting material for the synthesis of more complex, modified amino acid derivatives. The amino group can be functionalized through various reactions, such as acylation or alkylation, while the tert-butyl ester protects the carboxylic acid. Subsequent deprotection of the ester and/or the newly introduced functional group allows for further synthetic manipulations. This approach enables the creation of novel building blocks for incorporation into peptides and peptidomimetics, introducing diverse functionalities and structural motifs. unibo.it

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, found in a vast number of pharmaceuticals and biologically active natural products. mdpi.com β-Amino esters, such as tert-butyl 3-amino-3-methylbutanoate, are valuable precursors for the synthesis of various heterocyclic systems.

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are powerful tools for the construction of heterocyclic compounds. The "tert-amino effect" describes a type of cyclization reaction involving ortho-substituted N,N-dialkylanilines, which can lead to the formation of five or six-membered rings. researchgate.netnih.gov While a direct application of tert-butyl 3-amino-3-methylbutanoate in a classic "tert-amino effect" reaction was not found in the reviewed literature, the principle of using the amino and a suitably activated carbon chain to form a new ring is a common strategy in heterocyclic synthesis.

For instance, β-amino esters can undergo cyclization to form β-lactams (four-membered rings) or other larger ring systems like pyrrolidines (five-membered rings) and piperidines (six-membered rings) under appropriate reaction conditions. pearson.comnih.govorganicreactions.orgorganic-chemistry.org The specific reaction pathways often involve the activation of the carboxylic acid (or its ester) and intramolecular nucleophilic attack by the amino group or a derivative thereof. The gem-dimethyl group of tert-butyl 3-amino-3-methylbutanoate would be retained in the resulting heterocyclic structure, imparting its characteristic steric and conformational influence on the final molecule. For example, the synthesis of 3-amino-substituted piperidines has been achieved starting from L-glutamic acid, demonstrating the utility of amino acid precursors in heterocycle synthesis. organicreactions.org Similarly, the synthesis of pyrrolidine-containing drugs often starts from proline or its derivatives. nih.gov

Table 2: Potential Heterocyclic Scaffolds from β-Amino Esters

| Heterocycle | Ring Size | General Synthetic Approach from β-Amino Esters | Reference(s) |

| β-Lactam | 4 | Intramolecular cyclization of β-amino acids/esters. | nih.govorganicreactions.orgorganic-chemistry.orgnih.gov |

| Pyrrolidine | 5 | Reductive amination or other cyclization strategies. | nih.gov |

| Piperidine | 6 | Intramolecular cyclization via activation of the carboxyl group. | organicreactions.org |

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), which combine three or more starting materials in a single step to form a complex product, are highly valued for their efficiency and atom economy. The structure of Tert-butyl 3-amino-3-methylbutanoate makes it a suitable candidate for the amine component in prominent MCRs, such as the Ugi four-component reaction (Ugi-4CR).

The Ugi reaction involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, which react to form a bis-amide product. wikipedia.org In this context, Tert-butyl 3-amino-3-methylbutanoate could serve as the primary amine input. The reaction would proceed through the initial formation of an imine with a carbonyl compound, which is then attacked by the isocyanide and the carboxylate. wikipedia.org The final product incorporates the backbone of the amino ester.

The gem-dimethyl substitution at the C3 position and the bulky tert-butyl ester group would likely impart significant steric influence on the reaction, potentially affecting reaction rates and influencing the stereochemical outcome in reactions with chiral substrates. The use of bifunctional components like amino acids in Ugi reactions is a known strategy to generate diverse and structurally interesting products, including peptide-like structures. wikipedia.orgbeilstein-journals.org

Contributions to Scaffold Diversity and Complexity

The unique substitution pattern of Tert-butyl 3-amino-3-methylbutanoate makes it a valuable precursor for generating diverse molecular scaffolds, which are core structures upon which various functional groups can be built.

Construction of Chiral Scaffolds

While Tert-butyl 3-amino-3-methylbutanoate itself is an achiral molecule, its chiral derivatives, (R)- or (S)-Tert-butyl 3-amino-3-methylbutanoate, would be powerful tools for constructing enantiomerically pure scaffolds. Chiral amino acids are fundamental building blocks in asymmetric synthesis. nih.gov

A chiral version of this compound could be incorporated into peptide chains or used as a starting point for synthesizing complex chiral molecules. The gem-dimethyl group adjacent to the chiral center can act as a conformational constraint, which is a desirable feature in the design of peptidomimetics and other structured molecules.

Precursor for Advanced Synthetic Intermediates

The two primary functional groups of Tert-butyl 3-amino-3-methylbutanoate—the primary amine and the tert-butyl ester—can be selectively modified to generate a range of advanced synthetic intermediates.

Amine Modification : The primary amine can undergo standard transformations such as acylation, sulfonylation, alkylation, or reductive amination. These reactions allow for the attachment of a wide variety of functional groups or other molecular fragments.

Ester Deprotection : The tert-butyl ester group is a common protecting group for carboxylic acids. It is stable to many reaction conditions but can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the corresponding free carboxylic acid, 3-amino-3-methylbutanoic acid. organic-chemistry.org This resulting β-amino acid is itself a valuable intermediate for further transformations, such as amide bond formation.

These transformations enable the conversion of the initial simple ester into more complex bifunctional molecules, which can be used in subsequent synthetic steps.

Role in the Synthesis of Natural Product Analogs (excluding biological activity)

Natural products provide the inspiration for a vast number of synthetic molecules. Creating analogs of natural products by substituting specific building blocks is a key strategy for exploring chemical space. Non-proteinogenic amino acids, like 3-amino-3-methylbutanoic acid (derived from the title compound), are particularly useful for this purpose.

Advanced Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Tert-butyl 3-amino-3-methylbutanoate, with the chemical formula C₉H₁₉NO₂, the expected monoisotopic mass is approximately 173.1416 g/mol . nih.gov This precise mass measurement helps to confirm the elemental composition and distinguish it from other isomers.

HRMS Data:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₉H₂₀NO₂⁺ | 174.1489 |

| [M+Na]⁺ | C₉H₁₉NNaO₂⁺ | 196.1308 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate product ions. The resulting fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. For Tert-butyl 3-amino-3-methylbutanoate, several key fragmentation pathways are anticipated: libretexts.org

Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation of tert-butyl esters is the loss of isobutylene (C₄H₈) to form a protonated carboxylic acid. This would result in a prominent peak at m/z 118.09.

Loss of the tert-butyl group (57 Da): Cleavage of the C-O bond can lead to the loss of the tert-butyl radical, although the subsequent loss of isobutylene is often more favorable.

Alpha-cleavage: Fragmentation adjacent to the nitrogen atom is a common pathway for amines. This could lead to the loss of a methyl radical or other alkyl fragments.

Predicted MS/MS Fragmentation of [M+H]⁺:

| Precursor m/z | Proposed Fragment | Fragment Formula | Fragment m/z |

| 174.15 | [M+H - C₄H₈]⁺ | C₅H₁₂NO₂⁺ | 118.09 |

| 174.15 | [M+H - H₂O]⁺ | C₉H₁₈N⁺ | 156.14 |

| 174.15 | [M+H - NH₃]⁺ | C₉H₁₇O₂⁺ | 157.12 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrations of chemical bonds. Key expected absorption bands for Tert-butyl 3-amino-3-methylbutanoate include:

N-H stretching: A medium to weak band (or pair of bands for a primary amine) in the region of 3300-3500 cm⁻¹.

C-H stretching: Strong bands just below 3000 cm⁻¹ for the alkyl C-H bonds.

C=O stretching: A very strong, sharp band characteristic of the ester carbonyl group, typically around 1730 cm⁻¹.

N-H bending: A medium intensity band around 1600 cm⁻¹.

C-O stretching: A strong band in the 1150-1250 cm⁻¹ region, corresponding to the ester C-O bond.

Raman Spectroscopy: Raman spectroscopy detects the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and non-polar bonds. nih.gov Expected Raman shifts would include:

Strong signals for C-H stretching and bending modes.

A characteristic signal for the C=O stretch, though typically weaker than in the IR spectrum.

Vibrations associated with the C-C backbone.

Key Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Amine (NH₂) | N-H Stretch | 3300-3500 | 3300-3500 |

| Alkyl (CH₂, CH₃) | C-H Stretch | 2850-2960 | 2850-2960 |

| Ester (C=O) | C=O Stretch | ~1730 | ~1730 |

| Amine (NH₂) | N-H Bend | ~1600 | Weak |

| Ester (C-O) | C-O Stretch | 1150-1250 | Moderate |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and, for chiral compounds, its absolute stereochemistry.

For β-amino acid esters like tert-butyl 3-amino-3-methylbutanoate, obtaining a single crystal of suitable quality is the first and often most challenging step. The crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the precise position of each atom.

The determination of the absolute configuration of a chiral center using X-ray crystallography is often achieved through the use of anomalous dispersion, particularly when a heavy atom is present in the structure or by co-crystallization with a chiral auxiliary of known absolute configuration.

| Parameter | Description | Significance for Tert-butyl 3-amino-3-methylbutanoate |

| Crystal System | The symmetry classification of the crystal lattice. | Influences the physical properties of the solid material. |

| Space Group | The specific symmetry group of the crystal. | Provides detailed information about the arrangement of molecules. |

| Unit Cell Dimensions | The lengths of the sides and the angles between them for the smallest repeating unit of the crystal lattice. | Defines the size and shape of the basic building block of the crystal. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the covalent structure and identifies any unusual geometric features. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the three-dimensional shape of the molecule in the solid state. |

| Hydrogen Bonding | The non-covalent interactions involving hydrogen atoms. | Determines the packing arrangement and contributes to the stability of the crystal. |

Advanced Chromatographic Separations for Purity and Enantiomeric Excess

Chromatographic techniques are indispensable for assessing the chemical purity and determining the enantiomeric composition of chiral compounds like tert-butyl 3-amino-3-methylbutanoate. The choice of method depends on the volatility and polarity of the analyte.

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their differential retention and, consequently, their separation.

For the enantiomeric separation of β-amino acid esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are often employed. These CSPs can achieve separation through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is critical for optimizing the separation.

In some cases, derivatization of the amino group with a chromophore- or fluorophore-containing reagent can enhance detection sensitivity. However, direct separation of the underivatized amino ester is often possible and preferred to avoid potential side reactions or racemization.

| Parameter | Typical Conditions for β-Amino Acid Ester Separation |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H), Macrocyclic glycopeptides (e.g., CHIROBIOTIC™ T) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV, Refractive Index (RI), or Mass Spectrometry (MS) |

A patent describes a method for the chiral separation of various side-chain protected amino acids, including tert-butyl esters, using a teicoplanin-based chiral stationary phase with a mobile phase of methanol (B129727) and water.

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. For the analysis of amino acid esters, derivatization is typically required to increase their volatility and improve chromatographic performance.

The amino group of tert-butyl 3-amino-3-methylbutanoate would likely be derivatized, for example, by acylation with trifluoroacetic anhydride (B1165640) (TFAA), to form the corresponding N-trifluoroacetyl derivative. This derivative is more volatile and can be readily analyzed by GC.

The separation of the enantiomers is then achieved on a chiral capillary column. Cyclodextrin-based chiral stationary phases are commonly used for this purpose. The different interactions between the enantiomeric derivatives and the chiral stationary phase lead to their separation.

| Parameter | Typical Conditions for Chiral GC of Derivatized Amino Esters |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA), Ethyl chloroformate |

| Chiral Stationary Phase | Cyclodextrin-based (e.g., Chirasil-Dex CB) |

| Carrier Gas | Helium, Hydrogen |

| Temperature Program | A temperature gradient is often used to optimize separation. |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) |

Comprehensive two-dimensional gas chromatography (GCxGC) can offer even greater resolving power for complex mixtures of chiral amino acids.

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and increased sensitivity.

UPLC is well-suited for the analysis of the purity of tert-butyl 3-amino-3-methylbutanoate. Reversed-phase UPLC methods, often coupled with mass spectrometry (UPLC-MS), can rapidly separate the target compound from any impurities or starting materials.

For the analysis of amino acids, pre-column derivatization is often employed to enhance retention and detection. The Waters AccQ•Tag Ultra derivatization chemistry, for instance, is a well-established method for the UPLC analysis of amino acids. This approach provides excellent resolution and sensitivity for a wide range of amino acids.

| Parameter | Typical Conditions for UPLC Purity Analysis |

| Column | Sub-2 µm reversed-phase (e.g., C18) |

| Mobile Phase | Gradient elution with water/acetonitrile (B52724) containing a modifier like formic acid or trifluoroacetic acid. |

| Flow Rate | 0.2 - 0.6 mL/min |

| Detection | UV, Mass Spectrometry (MS) |

| Analysis Time | Typically under 10 minutes |

The validation of such UPLC methods would involve assessing parameters like specificity, linearity, accuracy, precision, and limits of detection and quantification to ensure reliable results.

Theoretical and Computational Chemistry Investigations of Tert-butyl 3-amino-3-methylbutanoate

Notice to the user: Following a comprehensive search of publicly available scientific literature and chemical databases, specific theoretical and computational studies directly investigating "Tert-butyl 3-amino-3-methylbutanoate" as per the requested outline could not be located. The information required to populate the sections on Quantum Chemical Calculations (including Density Functional Theory and Ab Initio Methods) and Molecular Dynamics Simulations for this particular compound is not present in the accessible search results.

Therefore, it is not possible to generate a detailed, evidence-based article that strictly adheres to the provided outline and focuses solely on "Tert-butyl 3-amino-3-methylbutanoate." The creation of such an article would necessitate data from dedicated computational chemistry research which does not appear to be published in the public domain at this time.

While general principles of computational chemistry could be discussed, this would violate the explicit instruction to focus solely on "Tert-butyl 3-amino-3-methylbutanoate" and the specific sub-topics requested. To maintain scientific accuracy and adhere to the constraints of the prompt, the article cannot be produced.

Theoretical and Computational Chemistry Investigations

Reactivity and Mechanism Predictions

Computational chemistry offers powerful tools to predict the reactivity and understand the reaction mechanisms of molecules like tert-butyl 3-amino-3-methylbutanoate at an electronic level. Through methods such as Density Functional Theory (DFT), chemists can model chemical processes, providing insights that are often difficult to obtain through experiments alone.

Reaction Pathway Mapping and Transition State Localization

The study of reaction mechanisms, such as the hydrolysis or aminolysis of the ester group in tert-butyl 3-amino-3-methylbutanoate, involves mapping the potential energy surface of the reacting system. This process identifies the most likely path the reactants will follow to become products. Key to this mapping is the localization of transition states—the highest energy points along the reaction coordinate—which act as the kinetic bottlenecks of a reaction.

Illustrative Reaction Pathway Data for a Generic Ester Aminolysis: The following table represents hypothetical data for the aminolysis of an ester, illustrating the type of information obtained from reaction pathway mapping.

Interactive Table: Hypothetical Energy Profile for Ester Aminolysis

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

|---|---|---|---|

| 1 | Reactants (Ester + Amine) | 0.0 | - |

| 2 | Transition State 1 (TS1) | +15.2 | C-N bond forming |

| 3 | Tetrahedral Intermediate | -5.8 | Fully formed C-N bond |

| 4 | Transition State 2 (TS2) | +12.5 | C-O bond breaking |

| 5 | Products (Amide + Alcohol) | -10.3 | - |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, meaning calculations derived directly from theoretical principles without experimental data, can predict various spectroscopic parameters. For tert-butyl 3-amino-3-methylbutanoate, this would include NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

By calculating the magnetic shielding around each nucleus (e.g., ¹H, ¹³C, ¹⁵N) in the optimized geometry of the molecule, one can predict its NMR spectrum. These theoretical predictions are invaluable for confirming the structure of synthesized compounds. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and intensities, generating a theoretical IR spectrum. This can help in identifying characteristic functional group vibrations, such as the C=O stretch of the ester and the N-H bends of the amine.

Recent studies on poly(β-amino ester)s have utilized DFT calculations to aid in the interpretation of experimental FT-IR spectra, confirming the successful formation of the polymer matrix.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For tert-butyl 3-amino-3-methylbutanoate, an MEP surface would likely show a negative potential (typically colored red) around the carbonyl oxygen and the nitrogen of the amino group, indicating their susceptibility to electrophilic attack or their ability to act as nucleophiles and hydrogen bond acceptors. Conversely, a positive potential (typically blue) would be expected around the amino hydrogens and the carbonyl carbon, highlighting their electrophilic character. This information is critical for understanding intermolecular interactions and predicting how the molecule will react with other reagents. For instance, the MEP can rationalize the initial sites of attack in acid- or base-catalyzed reactions. Studies on various amino acids have used MEP surfaces to illustrate electrophilic and nucleophilic regions, correlating them with the molecule's reactivity.

Chiroptical Property Simulations (if applicable to specific enantiomers)

Since tert-butyl 3-amino-3-methylbutanoate has a stereocenter at the C3 position, it exists as a pair of enantiomers. Computational methods can simulate chiroptical properties, which are spectroscopic responses that depend on a molecule's chirality. These simulations are crucial for determining the absolute configuration of a chiral molecule.

Circular Dichroism (CD) Spectroscopy Predictions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is a powerful technique for studying chiral molecules. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum of a molecule. By performing TD-DFT calculations on a specific enantiomer (e.g., the (R)-enantiomer) of tert-butyl 3-amino-3-methylbutanoate, a theoretical CD spectrum can be generated. Comparing this simulated spectrum with the experimental spectrum of an enantiomerically pure sample allows for the unambiguous assignment of its absolute configuration.

Computational studies on other chiral amino acids, such as valine and isovaline, have successfully used this approach. The process involves first performing a conformational analysis to identify all low-energy structures of the molecule, then calculating the CD spectrum for each conformer, and finally averaging these spectra based on their Boltzmann population to get the final theoretical spectrum.

Optical Rotation Calculations

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. Like CD spectroscopy, it is a key characteristic of chiral molecules. The specific rotation can be calculated computationally, typically using DFT. The calculated optical rotation for a known configuration (e.g., (R) or (S)) can then be compared to the experimentally measured value. A match in the sign and magnitude of the rotation confirms the absolute configuration of the synthesized or isolated compound. This method is a cornerstone in the structural elucidation of new chiral molecules.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Routes

While several synthetic routes to tert-butyl 3-amino-3-methylbutanoate exist, they often involve harsh conditions, multiple steps, or expensive reagents. The development of more efficient, sustainable, and scalable synthetic methods is a critical area for future research.

The use of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. Biocatalytic routes to tert-butyl 3-amino-3-methylbutanoate are a promising but underexplored area. Enzymes such as lipases, proteases, and imine reductases could be harnessed for its synthesis.

For instance, lipase-catalyzed Michael addition of ammonia (B1221849) to a suitable α,β-unsaturated ester precursor could provide a direct and enantioselective route to the target molecule. nih.gov Lipases have been successfully employed for the synthesis of other β-amino esters, demonstrating their potential for this transformation. nih.gov Additionally, imine reductases (IREDs) could be engineered for the reductive amination of a β-keto ester precursor. The direct reductive coupling of β-ketoesters and amines has been shown to be an effective method for producing N-substituted α-amino esters, and this technology could be adapted for β-amino esters. thieme-connect.de

Directed evolution and enzyme engineering could be employed to tailor enzymes with high activity and selectivity for the sterically demanding substrates required for the synthesis of tert-butyl 3-amino-3-methylbutanoate. nih.gov The development of a robust biocatalytic process would represent a significant step towards a greener and more economical production of this valuable building block.

Table 1: Potential Biocatalytic Reactions for the Synthesis of Tert-butyl 3-amino-3-methylbutanoate

| Biocatalytic Reaction | Enzyme Class | Potential Precursor | Key Advantages |

| Enantioselective Michael Addition | Lipase/Ammonia Lyase | Tert-butyl 3-methylcrotonate | High enantioselectivity, mild conditions. |

| Reductive Amination | Imine Reductase (IRED) | Tert-butyl 3-oxobutanoate | Direct amination, potential for high stereocontrol. |

| Hydrolytic Kinetic Resolution | Lipase/Protease | Racemic N-acyl-tert-butyl 3-amino-3-methylbutanoate | Separation of enantiomers, access to both stereoisomers. |

| Amide Hydrolysis | Amidase | 3-Amino-3-methylbutanamide | Selective hydrolysis to the corresponding acid, followed by esterification. frontiersin.org |

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. nih.gov This technology offers exciting possibilities for the derivatization of tert-butyl 3-amino-3-methylbutanoate, enabling the synthesis of novel analogs with potentially interesting biological or material properties.

The amino group or the α-carbon of the ester could be targeted for functionalization. For example, photoredox-mediated radical addition to the corresponding imine, generated in situ, could allow for the introduction of a wide range of alkyl or aryl substituents at the α-position. nih.gov Furthermore, the development of methods for the direct C-H functionalization of the methyl groups could open up new avenues for structural diversification. The combination of photoredox catalysis with other catalytic methods, such as organocatalysis or transition-metal catalysis, could lead to the development of highly selective and efficient derivatization protocols. nih.gov

Expanded Applications in Advanced Material Precursors (excluding end-use properties)

The unique structural features of tert-butyl 3-amino-3-methylbutanoate, particularly the presence of a gem-dimethyl group and a reactive amino functionality, make it an intriguing candidate as a precursor for advanced materials. Its potential in this area remains largely unexplored.

The compound could serve as a monomer for the synthesis of novel polyamides or poly(β-peptide)s. The steric bulk of the gem-dimethyl group and the tert-butyl ester could impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and modified mechanical properties. The amino group provides a handle for polymerization, while the ester group could be hydrolyzed post-polymerization to introduce carboxylic acid functionalities, which could be used for further cross-linking or functionalization. The use of related amino acid derivatives, such as tert-butyl 3-aminoazetidine-1-carboxylate, as building blocks in polymer science highlights the potential of this class of compounds. bldpharm.com

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

The synthesis of complex molecules like tert-butyl 3-amino-3-methylbutanoate can be challenging due to factors such as steric hindrance and the need for stereocontrol. Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of organic synthesis by enabling the prediction of optimal reaction pathways. nih.govnih.gov

Table 2: Steps in an AI-Driven Synthetic Route Prediction for Tert-butyl 3-amino-3-methylbutanoate

| Step | Description | Potential Outcome for Tert-butyl 3-amino-3-methylbutanoate |

| 1. Target Input | The structure of tert-butyl 3-amino-3-methylbutanoate is entered into the AI platform. | The AI recognizes the β-amino ester scaffold with a quaternary center. |

| 2. Retrosynthetic Analysis | The AI algorithm proposes multiple disconnection strategies based on known chemical reactions. | Novel disconnections, such as a Ritter-type reaction or a reductive amination of a sterically hindered ketone, might be suggested. |